molecular formula C14H12N2O3 B188100 N-(4-Methylphenyl)-4-nitrobenzamide CAS No. 6917-08-4

N-(4-Methylphenyl)-4-nitrobenzamide

Cat. No. B188100
CAS RN: 6917-08-4
M. Wt: 256.26 g/mol
InChI Key: DGGPXDZCZMNNJB-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-4-nitrobenzamide is a chemical compound with the molecular formula C14H13NO . It is also known by other names such as p-Benzotoluidide, p-Toluoylaniline, Benzamide, N-p-tolyl-, Benzoic acid p-toluidide, N-Benzoyl-p-toluidine, and 4’-Methylbenzanilide .


Synthesis Analysis

The synthesis of N-(3-Amino-4-methylphenyl)benzamide, a similar compound, has been studied in a continuous flow microreactor system . The compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction process was complicated due to the presence of parallel by-products and serial by-products . A kinetic model was established to calculate the selectivity and conversion of the acylation reaction .


Chemical Reactions Analysis

The chemical reactions involving N-(3-Amino-4-methylphenyl)benzamide have been studied . The compound was synthesized in a microreactor with a yield of 85.7% within 10 minutes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 4-Methyl-N-(4-methylphenyl)benzamide, have been reported . It has a molecular formula of C15H15NO, an average mass of 225.286 Da, and a monoisotopic mass of 225.115356 Da . Its density is 1.1±0.1 g/cm3, boiling point is 295.4±29.0 °C at 760 mmHg, and vapour pressure is 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

  • Synthesis of New Azo Compounds

    • Field : Organic Chemistry .
    • Application : This research involves the synthesis of new azo compounds based on N-(4-Methylphenyl)maleimide .
    • Method : Maleic anhydride was reacted with p-aminophenol and p-toluidine in the presence of di-phosphorus pentoxide (P2O5) as a catalyst to produce two compounds: N-(4-hydroxy-phenyl)maleimide and N-(4-methylphenyl)maleimide .
    • Results : The structures of these compounds were confirmed by CHN, FT-IR, 1H-NMR, 13C-NMR, mass spectrum, and UV/Vis spectroscopy .
  • Stabilizers for Nitrate Ester-Based Energetic Materials

    • Field : Materials Science .
    • Application : This study discusses the use of stabilizing agents in nitrate ester-based energetic materials .
    • Method : Stabilizing agents are incorporated into the energetic compositions to inhibit and slow down the decomposition reactions that can occur .
    • Results : The currently used stabilizers present a number of environmental and human health issues .
  • [3+2] Cycloaddition Reaction

    • Field : Organic Chemistry .
    • Application : This study explores the mechanism and energetics of the [3+2] cycloaddition reaction between N-methyl-C-4-methylphenyl-nitrone and 2-propynamide .
    • Method : The study aims to gain a better understanding of the electronic factors that control the regioselectivity and stereoselectivity of the reaction .
    • Results : The results of this study are not specified in the source .
  • Stabilizers for Nitrate Ester-Based Energetic Materials

    • Field : Materials Science .
    • Application : This study discusses the use of stabilizing agents in nitrate ester-based energetic materials .
    • Method : Stabilizing agents are incorporated into the energetic compositions to inhibit and slow down the decomposition reactions that can occur .
    • Results : The currently used stabilizers present a number of environmental and human health issues .
  • Synthesis of Secondary Amines

    • Field : Organic Chemistry .
    • Application : This research involves the synthesis of secondary amines, which are important starting materials for the preparation of compounds such as dithiocarbamates and dyes .
    • Method : N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines .
    • Results : The synthesized secondary amines form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .
  • Synthesis of New Azo Compounds

    • Field : Organic Chemistry .
    • Application : This research involves the synthesis of new azo compounds based on N-(4-hydroxyphenyl)maleimide and N-(4-methylphenyl)maleimide .
    • Method : The use of P2O5 as a catalyst has minimized the reaction temperature .
    • Results : The structures of these compounds were confirmed .
  • Synthesis of Secondary Amines

    • Field : Organic Chemistry .
    • Application : This research involves the synthesis of secondary amines, which are important starting materials for the preparation of compounds such as dithiocarbamates and dyes .
    • Method : N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines .
    • Results : The synthesized secondary amines form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .

properties

IUPAC Name

N-(4-methylphenyl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-10-2-6-12(7-3-10)15-14(17)11-4-8-13(9-5-11)16(18)19/h2-9H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGPXDZCZMNNJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343727
Record name N-(4-Methylphenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methylphenyl)-4-nitrobenzamide

CAS RN

6917-08-4
Record name N-(4-Methylphenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using p-toluidine (1.19 g, 11.0 mmol) and 4-nitrobenzoic acid (1.77 g, 10.5 mmol), the procedure of Reference Example 16 was repeated to obtain 2.68 g (99.6%) of the title compound in the form of light yellow needle crystals.
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step Two
Yield
99.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Thakral, R Narang, M Kumar… - BMC …, 2020 - bmcchem.biomedcentral.com
A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives (5a–5v) has been synthesized and confirmed by physicochemical(Rf, melting point) and …
Number of citations: 12 bmcchem.biomedcentral.com
WP Hu, YK Chen, CC Liao, HS Yu, YM Tsai… - Bioorganic & medicinal …, 2010 - Elsevier
Photodynamic therapy (PDT) employing exogenous photosensitizers is currently being approved for treatment of basal cell carcinoma (BCC). 2-(4-Aminophenyl)benzothiazoles (6) …
Number of citations: 77 www.sciencedirect.com
SSE Al-Rifai, MZ Nazer - 2006 - platform.almanhal.com
Schiff bases are compounds that contain the azomethine group (C= N). Numerous naturally occurring compounds contain such a group. A common example is arginine [1], which is one …
Number of citations: 2 platform.almanhal.com

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